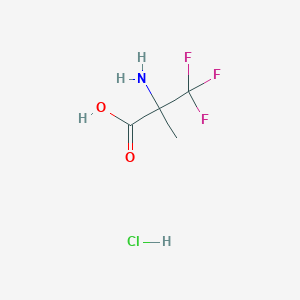

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride

Overview

Description

“2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 115476-23-8 . It has a molecular weight of 193.55 and its IUPAC name is 3,3,3-trifluoro-2-methylalanine hydrochloride . It is a powder at room temperature .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in one study . The target compound was synthesized by the reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 246-247 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Transformation

Synthesis of Enantiopure Derivatives : (R)-2-Amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives are synthesized using 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride. This method involves protection and activation by Vilsmeier reagent, highlighting its utility in creating enantiopure compounds (Li et al., 2013).

Fluorinated Amino Acids Synthesis : This acid hydrochloride serves as a starting point for stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, which are valuable in pharmaceutical research (Pigza et al., 2009).

Biocatalysis and Enzymatic Reactions

Microbial Enantioselective Hydrolysis : Microorganisms like Shinella sp. and Arthrobacter sp. can enantioselectively hydrolyze derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, showcasing the potential of this compound in studying microbial enzymatic activities and producing specific enantiomers (Fuhshuku et al., 2014; 2015).

Amidase Substrate Specificity : The heat-stable stereospecific amidase from Klebsiella oxytoca uses 3,3,3-trifluoro-2-amino-2-methylpropanamide as a substrate, demonstrating its applicability in enzyme research and biotransformation processes (Shaw & Naughton, 2004).

Pharmaceutical and Medicinal Chemistry

Synthesis of Chiral Building Blocks : This compound is essential in synthesizing enantiomerically pure acids, which are crucial chiral building blocks for various pharmaceuticals. Its use in biocatalytic synthesis highlights its significance in medicinal chemistry (Wu et al., 2017).

Study of Biochemical Pathways : It's used in the synthesis of (2S)-3-Amino-2-methylpropanoic acid, aiding in understanding the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil, demonstrating its role in biochemical pathway studies (Gani et al., 1985).

Safety and Hazards

The compound is considered hazardous and has several safety warnings associated with it. These include warnings for harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in enzyme interactions. It is known to interact with enzymes such as amidases, which catalyze the hydrolysis of amide bonds. The trifluoromethyl group in this compound enhances its binding affinity to certain enzymes, leading to more efficient catalysis. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have demonstrated that this compound can induce changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their function. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including organ toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in different cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUZNVJBGNGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115476-23-8 | |

| Record name | 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)

![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1525430.png)